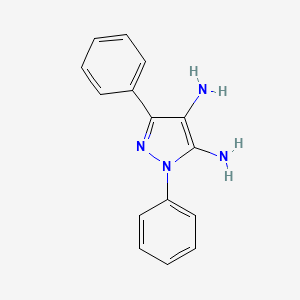

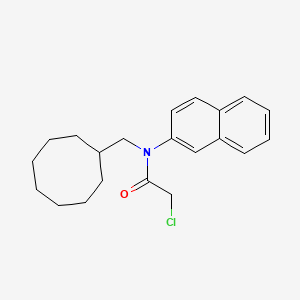

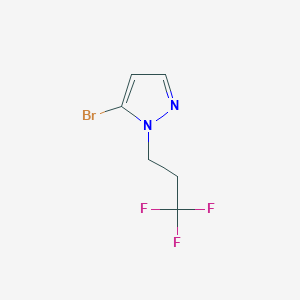

![molecular formula C16H13FN4 B3011030 3-(3-氟苄基)-2,4-二甲基咪唑并[1,5-a]嘧啶-8-碳腈 CAS No. 477890-40-7](/img/structure/B3011030.png)

3-(3-氟苄基)-2,4-二甲基咪唑并[1,5-a]嘧啶-8-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Pyrimidines can be synthesized through various methods. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of pyrimidines is a six-membered ring with nitrogen atoms at positions 1 and 3 . The structure of specific pyrimidine derivatives can be confirmed by techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions. For example, intermediate 28 or 34 was coupled with 2,5-difluorobenzyl through Miyaura borylation reaction and Suzuki reaction in sequence in one pot .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary depending on their specific structure and substituents. For instance, compound C03 showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .科学研究应用

Antiviral Activity

Fused pyridine derivatives often exhibit structural similarity to DNA bases like adenine and guanine. This similarity contributes to their effectiveness against viruses. Research suggests that 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile may possess antiviral properties, making it a potential candidate for antiviral drug development .

Anticancer Potential

Compounds with fused pyridine rings have been investigated for their anticancer properties. Although specific studies on this compound are limited, its structural features make it an interesting target. Researchers have synthesized related pyrimidine derivatives as ATP mimetics and tyrosine kinase inhibitors, suggesting potential applications in cancer therapy .

Antibacterial and Antifungal Activities

Fused pyridine derivatives, including 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile , have been explored for their antibacterial and antifungal effects. These compounds may disrupt microbial growth and offer therapeutic benefits in infectious diseases .

Anti-Inflammatory Properties

Early studies on furopyridine derivatives (a subset of fused pyridines) highlighted their anti-inflammatory activity. While direct evidence for this specific compound is scarce, its structural resemblance to known anti-inflammatory agents warrants further investigation .

Coronary Vasodilation

Tetrahydrofuro[3,4-b]pyridine derivatives, which share structural features with furopyridines, have been studied for their coronary vasodilating effects. Although not directly related to 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile , this information underscores the potential cardiovascular applications of fused pyridine compounds .

Histamine Antagonism

Cicletanine, a diuretic drug containing a furopyridine scaffold, is used to treat hypertension. Interestingly, it also acts as a competitive histamine antagonist. While not identical to our compound, this highlights the versatility of fused pyridine derivatives in pharmacology .

作用机制

Target of Action

The primary target of 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

This compound acts as an inhibitor of TRKs . It interacts with its targets by binding to the kinase domain of TRKs, thereby inhibiting their activity . This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are associated with cell proliferation and survival .

Biochemical Pathways

The compound affects several biochemical pathways. Upon its binding and inhibition of TRKs, the downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, are affected . These pathways are associated with the proliferation, differentiation, and survival of cells .

Result of Action

The inhibition of TRKs by 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile leads to a decrease in the activation of downstream signaling pathways . This results in reduced cell proliferation and survival, thereby exerting an anticancer effect .

未来方向

属性

IUPAC Name |

3-[(3-fluorophenyl)methyl]-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4/c1-10-14(7-12-4-3-5-13(17)6-12)11(2)21-9-19-15(8-18)16(21)20-10/h3-6,9H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZYJSVAQUQDHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=C(N=CN12)C#N)C)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

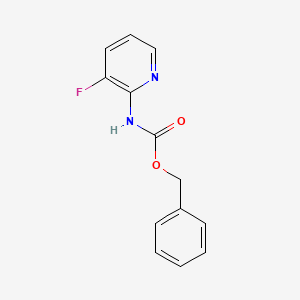

![1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B3010947.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3010954.png)

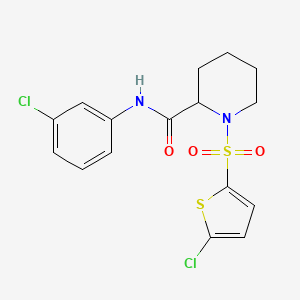

![2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010960.png)

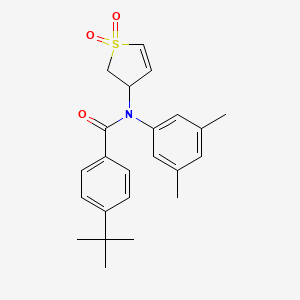

![Methyl 4-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B3010963.png)

![N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3010965.png)